molecular formula C19H21NO4 B8762737 3-({[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid

3-({[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid

Cat. No. B8762737
M. Wt: 327.4 g/mol
InChI Key: VBRVPZRQZUJCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07247741B2

Procedure details

A solution of methyl 3-[2-(4-isopropyl-3-methyl-phenoxy)acetylamino]benzoate (948 mg, 2.78 mmol) and lithium iodide (3.72 g, 27.8 mmol) in anhydrous pyridine (15 mL) was heated to reflux for 20 h, then cooled and evaporated. The residue was taken up in water, and extracted twice with ethyl acetate. The extracts were washed with 1 N hydrochloric acid and brine, combined, dried over magnesium sulfate, filtered and evaporated to afford a semisolid mixture. The mixture was fractionally crystallized using ether-hexane to afford the title product as a solid, collected by filtration and dried under vacuum, m.p. 188–189° C. (772 mg, 2.36 mmol, 85%). 1H NMR (300 MHz, CDCl3): δ 8.44 (1H, br s), 8.03–7.96 (2H, m), 7.79 (1H, dt, J=7.7, 1.3 Hz), 7.39 (1H, t, J=7.9 Hz), 7.14 (1H, d, J=8.8 Hz), 6.79–6.73 (2H, m), 4.54 (2H, s), 3.03 (1H, heptet, J=7.0 Hz), 2.28 (3H, s), 1.14 (6H, d, J=7.0 Hz). MS (ESI): m/e 330 (3), 329 (21), 328 (100). Elemental analysis: calc. for C19H21NO4.0.1H2C, 69.33; H, 6.49; N, 4.25. observed C, 69.22; H, 6.53; N, 4.17.
Quantity
948 mg
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:24]=[CH:23][C:7]([O:8][CH2:9][C:10]([NH:12][C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=2)[C:16]([O:18]C)=[O:17])=[O:11])=[CH:6][C:5]=1[CH3:25])([CH3:3])[CH3:2].[I-].[Li+]>N1C=CC=CC=1>[CH:1]([C:4]1[CH:24]=[CH:23][C:7]([O:8][CH2:9][C:10]([NH:12][C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=2)[C:16]([OH:18])=[O:17])=[O:11])=[CH:6][C:5]=1[CH3:25])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
948 mg
Type
reactant
Smiles
C(C)(C)C1=C(C=C(OCC(=O)NC=2C=C(C(=O)OC)C=CC2)C=C1)C
Name
Quantity
3.72 g
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with 1 N hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a semisolid mixture
CUSTOM
Type
CUSTOM
Details
The mixture was fractionally crystallized

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=C(OCC(=O)NC=2C=C(C(=O)O)C=CC2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.